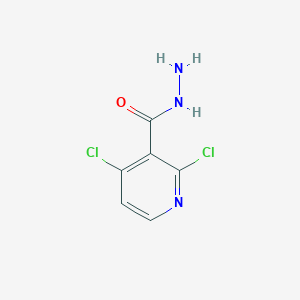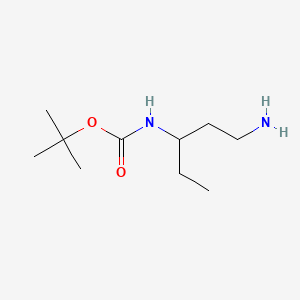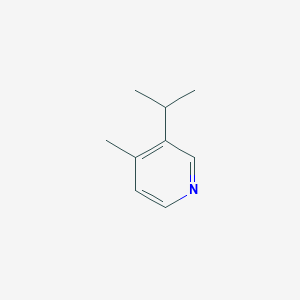![molecular formula C9H9Br2N3 B12952673 4,7-Dibromo-2-propyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12952673.png)
4,7-Dibromo-2-propyl-3H-imidazo[4,5-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dibromo-2-propyl-3H-imidazo[4,5-c]pyridine: is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the presence of two bromine atoms at positions 4 and 7, a propyl group at position 2, and an imidazo[4,5-c]pyridine core structure. Imidazopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dibromo-2-propyl-3H-imidazo[4,5-c]pyridine typically involves the bromination of a suitable imidazo[4,5-c]pyridine precursor. One common method is the bromination of 2-propyl-3H-imidazo[4,5-c]pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of environmentally friendly brominating agents and solvents is also considered to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 4,7-Dibromo-2-propyl-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 4 and 7 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiolate, amines; solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO); temperatures ranging from room temperature to reflux.
Major Products Formed:
Substitution Products: Azido, thiol, or amino derivatives of this compound.
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer bromine atoms or additional hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4,7-Dibromo-2-propyl-3H-imidazo[4,5-c]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug discovery. It has shown promise in the development of new therapeutic agents targeting various diseases, including cancer, infectious diseases, and neurological disorders .
Medicine: The compound’s unique structure and reactivity make it a valuable candidate for the design of new drugs. It has been investigated for its potential as an anti-inflammatory, antiviral, and anticancer agent .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and dyes for dye-sensitized solar cells (DSSCs) .
Wirkmechanismus
The mechanism of action of 4,7-Dibromo-2-propyl-3H-imidazo[4,5-c]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. For example, it may inhibit the activity of specific enzymes involved in disease pathways or modulate receptor signaling to achieve therapeutic effects .
Molecular Targets and Pathways Involved:
Enzymes: Inhibition of enzymes like kinases or proteases involved in cancer or inflammatory pathways.
Receptors: Modulation of receptor activity, such as GABA receptors, to achieve neurological effects.
Nucleic Acids: Interaction with DNA or RNA to inhibit viral replication or induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
4,7-Dibromo-1H-imidazo[4,5-c]pyridine: Similar structure but lacks the propyl group at position 2.
4,7-Dibromo-2-methyl-3H-imidazo[4,5-c]pyridine: Similar structure with a methyl group instead of a propyl group at position 2.
4,7-Dibromo-2-ethyl-3H-imidazo[4,5-c]pyridine: Similar structure with an ethyl group instead of a propyl group at position 2.
Uniqueness: 4,7-Dibromo-2-propyl-3H-imidazo[4,5-c]pyridine is unique due to the presence of the propyl group at position 2, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics, binding affinity, and overall therapeutic potential compared to its analogs .
Eigenschaften
Molekularformel |
C9H9Br2N3 |
|---|---|
Molekulargewicht |
319.00 g/mol |
IUPAC-Name |
4,7-dibromo-2-propyl-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C9H9Br2N3/c1-2-3-6-13-7-5(10)4-12-9(11)8(7)14-6/h4H,2-3H2,1H3,(H,13,14) |
InChI-Schlüssel |
ZGVVVSFIALMCLB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC2=C(N1)C(=NC=C2Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


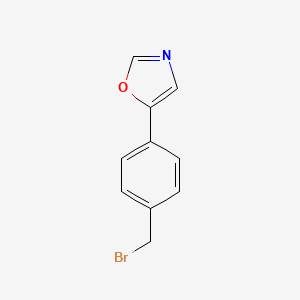
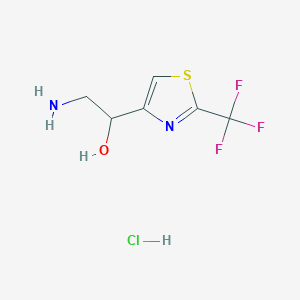
![(3R,3AS,9R,9aS,9bS)-3-((dimethylamino)methyl)-9-hydroxy-6,9-dimethyl-3,3a,4,5,7,8,9,9a-octahydroazuleno[4,5-b]furan-2(9bH)-one hydrochloride](/img/structure/B12952600.png)
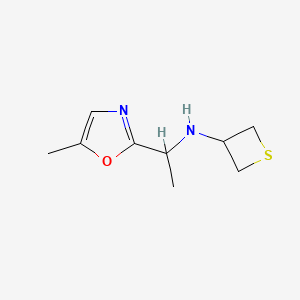
![Phenylalanine, N-[(3-chlorophenyl)sulfonyl]-](/img/structure/B12952605.png)
![5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-ol](/img/structure/B12952614.png)
![2-(Bromomethyl)-6-nitro-1H-benzo[d]imidazole](/img/structure/B12952618.png)
